Boc-PEG4-sulfonic acid

Aqueous Solubility pH-Dependent Ionization Bioconjugation Chemistry

t-Butoxycarbonyl-PEG4-sulfonic acid is essential for orthogonal PROTAC synthesis, featuring a Boc-protected amine for controlled conjugation and a low-pKa sulfonic acid group that imparts a permanent negative charge for superior aqueous solubility and ionic interactions. Its validated PEG4 spacer ensures optimal ternary complex formation. Avoid functional compromises; verify purity.

Molecular Formula C15H30O9S
Molecular Weight 386.5 g/mol
CAS No. 1817735-26-4
Cat. No. B611231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG4-sulfonic acid
CAS1817735-26-4
Synonymst-Butoxycarbonyl-PEG4-sulfonic acid
Molecular FormulaC15H30O9S
Molecular Weight386.5 g/mol
Structural Identifiers
InChIInChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19)
InChIKeyYPGODLLTTUNMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

t-Butoxycarbonyl-PEG4-sulfonic acid (CAS 1817735-26-4): PROTAC Linker with Sulfonic Acid Functionality for Precision Conjugation


t-Butoxycarbonyl-PEG4-sulfonic acid (Boc-PEG4-sulfonic acid) is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butoxycarbonyl (Boc)-protected amine and a terminal sulfonic acid (-SO₃H) group connected by a PEG4 spacer . The Boc group serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions to reveal a free amine for further conjugation . The sulfonic acid moiety imparts permanent negative charge and strong hydrophilicity, enhancing aqueous solubility and enabling ionic interactions with cationic substrates . With a molecular weight of 386.46 g/mol and a purity typically ≥95% from commercial sources, this compound is predominantly employed as a PROTAC (Proteolysis Targeting Chimera) linker, connecting E3 ubiquitin ligase ligands to target protein ligands for selective protein degradation .

Why Boc-PEG4-sulfonic acid Cannot Be Substituted with Generic PEG Linkers or Carboxylic Acid Analogs


Generic substitution of t-Butoxycarbonyl-PEG4-sulfonic acid with superficially similar PEG linkers—such as Boc-PEG4-acid, Boc-PEG4-amine, or m-PEG4-sulfonic acid—introduces critical functional and performance divergences that compromise experimental outcomes. The sulfonic acid group exhibits a significantly lower pKa (≈ -2) compared to the carboxylic acid analog (pKa ≈ 4.8), resulting in complete deprotonation and permanent negative charge across all biologically relevant pH ranges, which fundamentally alters aqueous solubility, electrostatic interactions, and conjugation chemistry . The presence of the Boc protecting group enables controlled, stepwise bioconjugation strategies that are impossible with unprotected amine linkers or monofunctional m-PEG variants . Furthermore, the PEG4 chain length has been empirically validated in PROTAC linker optimization studies to provide optimal spatial separation between E3 ligase and target protein ligands; substituting with PEG2 or PEG5 variants can reduce degradation efficiency or abolish activity entirely [1]. These differentiating features mandate that procurement and experimental design specifically require t-Butoxycarbonyl-PEG4-sulfonic acid rather than any in-class alternative.

Quantitative Differentiation Evidence: t-Butoxycarbonyl-PEG4-sulfonic acid vs. Closest Analogs


Sulfonic Acid vs. Carboxylic Acid: Enhanced Aqueous Solubility and Complete Ionization Across pH Range

t-Butoxycarbonyl-PEG4-sulfonic acid contains a terminal sulfonic acid group (pKa ≈ -2), which remains fully deprotonated and negatively charged at all physiological and working pH conditions (pH 1-14), in contrast to the carboxylic acid analog Boc-PEG4-acid (pKa ≈ 4.8), which exists predominantly in protonated, less soluble form at acidic to neutral pH . Vendor solubility classifications indicate that t-Butoxycarbonyl-PEG4-sulfonic acid is fully soluble in water and DMSO, whereas Boc-PEG4-acid requires warming to 37°C and sonication to achieve complete dissolution in aqueous media [1].

Aqueous Solubility pH-Dependent Ionization Bioconjugation Chemistry

Boc-Protected Amine vs. Unprotected Amine: Controlled, Orthogonal Conjugation in Multi-Step Syntheses

The Boc protecting group on t-Butoxycarbonyl-PEG4-sulfonic acid enables selective, acid-mediated deprotection to liberate a free amine only after completion of sulfonic acid-directed conjugation steps, a capability absent in monofunctional m-PEG4-sulfonic acid (which lacks any amine functionality) and in unprotected amine-PEG4-sulfonic acid (which would participate in uncontrolled side reactions) [1]. Deprotection is achieved using trifluoroacetic acid (TFA) or mild acidic conditions, releasing the free amine for subsequent EDC/NHS-mediated coupling to carboxylic acid-containing ligands .

Orthogonal Protection PROTAC Synthesis Bioconjugation

PEG4 Chain Length Optimization for PROTAC Ternary Complex Formation

Systematic studies on PROTAC linker length reveal that PEG4 chains (approximately 14-16 Å extended length) provide optimal spatial orientation for ternary complex formation between E3 ligase, target protein, and the PROTAC molecule. Shorter PEG2 linkers (≈7-9 Å) often fail to span the required distance, resulting in reduced degradation efficiency (DC50 increased by 3- to 10-fold), while longer PEG6 or PEG8 linkers (≈20-25 Å) introduce excessive conformational flexibility that can decrease ternary complex stability and increase off-target degradation [1]. The PEG4 sulfonic acid variant combines this validated chain length with the permanently charged sulfonate group, which further influences intracellular localization and target engagement [2].

PROTAC Linker Optimization Ternary Complex Stability Protein Degradation Efficiency

Commercial Availability with Validated Purity ≥98% and Cold-Chain Integrity

t-Butoxycarbonyl-PEG4-sulfonic acid is commercially available from multiple reputable suppliers with purity specifications ranging from ≥95% to ≥98% as confirmed by NMR and HPLC . Notably, suppliers such as Aladdin Scientific provide this compound with ≥98% purity and specify cold-chain shipping (ice chest + ice pads) with argon-charged storage at -20°C protected from light and moisture . In contrast, alternative PEG sulfonic acid derivatives (e.g., Carboxy-PEG4-sulfonic acid) are frequently offered only as viscous liquids or with lower purity specifications (≥95%) and without explicit cold-chain requirements .

Purity Specification Cold-Chain Shipping Procurement Reliability

Sulfonate-Mediated Electrostatic Interactions for Nanoparticle Functionalization and Antifouling Surfaces

The sulfonic acid group on t-Butoxycarbonyl-PEG4-sulfonic acid provides strong, permanent negative charge that enables electrostatic layer-by-layer (LbL) assembly with cationic polymers or nanoparticle surfaces, a property that carboxylic acid analogs cannot reliably deliver due to pH-dependent protonation . Studies on sulfonated PEG grafts demonstrate enhanced hydrophilicity and reduced non-specific protein adsorption compared to non-sulfonated PEG controls; for example, hydrogels with sulfonated PEG grafts exhibited swelling ratios 2.5× greater than pure PHEMA hydrogels, indicative of superior hydration and antifouling potential [1].

Nanoparticle Functionalization Antifouling Coatings Layer-by-Layer Assembly

High-Value Application Scenarios Where t-Butoxycarbonyl-PEG4-sulfonic acid Delivers Unique Advantages


PROTAC Development: Sequential Conjugation to E3 Ligase and Target Protein Ligands

t-Butoxycarbonyl-PEG4-sulfonic acid is the linker of choice for PROTAC synthesis requiring orthogonal conjugation. The sulfonic acid group can be first activated and coupled to an amine-containing E3 ligase ligand (e.g., VHL or CRBN binder) under conditions that leave the Boc group intact. Following purification, the Boc group is removed with TFA, liberating a free amine that is then conjugated to a carboxylic acid-containing target protein ligand using EDC/NHS chemistry . The PEG4 chain length has been empirically validated to provide optimal spatial separation for ternary complex formation, and the permanent sulfonate charge can influence intracellular localization to enhance degradation efficiency [1].

Nanoparticle Surface Functionalization and Layer-by-Layer Assembly

The permanent negative charge of the sulfonic acid group enables robust electrostatic assembly of t-Butoxycarbonyl-PEG4-sulfonic acid onto cationic nanoparticle surfaces (e.g., amine-functionalized silica, gold, or polymeric nanoparticles). Following surface deposition, the Boc group can be deprotected to present a free amine for subsequent covalent attachment of targeting ligands, fluorophores, or therapeutic payloads . This approach yields nanoparticles with enhanced colloidal stability, reduced protein corona formation, and improved biocompatibility compared to uncoated or neutrally coated particles [1].

Antifouling Coatings and Biosensor Interfaces

The sulfonated PEG4 chain of t-Butoxycarbonyl-PEG4-sulfonic acid provides superior resistance to non-specific protein adsorption and cell adhesion when immobilized on surfaces. Studies on sulfonated PEG grafts demonstrate significantly reduced protein fouling and bacterial attachment compared to non-sulfonated PEG controls, attributed to the combined effects of PEG chain hydration and electrostatic repulsion from the sulfonate group . The Boc-protected amine offers a convenient handle for covalent surface attachment (e.g., to epoxy- or NHS-activated substrates), enabling the creation of robust, low-fouling interfaces for biosensors and diagnostic devices [1].

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